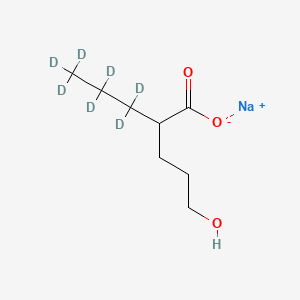

5-OH-VPA-d7; 5-Hydroxy-2-(propyl-d7)pentanoic Acid; 2-(Propyl-d7)-5-hydroxypentanoic Acid Sodium Salt; 2-n-(Propyl-d7)-5-hydroxypentanoic Acid Sodium Salt

Descripción

Chemical Nomenclature and IUPAC Name

The systematic naming of 5-hydroxy-2-(propyl-d7)pentanoic acid sodium salt follows IUPAC conventions for deuterated compounds. The parent structure is a pentanoic acid derivative substituted with a hydroxyl group at position 5 and a deuterium-labeled propyl group at position 2. The IUPAC name is sodium 5-hydroxy-2-(propyl-d7)pentanoate , reflecting the deprotonated carboxylic acid group and the seven deuterium atoms incorporated into the propyl side chain.

The non-deuterated analog, 5-hydroxy-2-propylpentanoic acid sodium salt, is similarly named sodium 5-hydroxy-2-propylpentanoate (CAS 78644-53-8). The inclusion of "d7" in the deuterated variant specifies the replacement of seven hydrogen atoms with deuterium at the propyl substituent.

Molecular Formula and Weight Determination

The molecular formula of 5-hydroxy-2-(propyl-d7)pentanoic acid sodium salt is C₈H₈D₇NaO₃ , derived by substituting seven hydrogens in the propyl group with deuterium. The molecular weight is calculated as follows:

| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 8 | 12.01 | 96.08 |

| Hydrogen (H) | 8 | 1.008 | 8.06 |

| Deuterium (D) | 7 | 2.014 | 14.10 |

| Sodium (Na) | 1 | 22.99 | 22.99 |

| Oxygen (O) | 3 | 16.00 | 48.00 |

| Total | 189.23 |

This matches the reported molecular weight of 189.24 g/mol. For the non-deuterated analog (C₈H₁₅NaO₃), the molecular weight is 182.20 g/mol, illustrating the mass difference attributable to isotopic substitution.

Isotopic Labeling Pattern (d7 Deuterium Incorporation)

The "d7" designation indicates that seven hydrogen atoms in the propyl group (–CH₂CH₂CH₃) are replaced with deuterium. In valproic acid derivatives, deuterium labeling typically targets the alkyl side chain to minimize metabolic degradation while preserving pharmacological activity. The specific positions of deuterium incorporation are likely distributed across the propyl moiety:

- Methyl group (–CH₃): 3 deuterium atoms

- Methylene groups (–CH₂–): 2 deuterium atoms per group (total 4)

This labeling pattern ensures maximal isotopic stability while maintaining the compound’s structural integrity. Deuterium incorporation alters vibrational frequencies and bond strengths, which can be detected via mass spectrometry or nuclear magnetic resonance (NMR).

Sodium Salt Formation and Ionic Properties

The sodium salt form arises from the deprotonation of the carboxylic acid group (–COOH) to generate a carboxylate anion (–COO⁻), which associates with a sodium cation (Na⁺). This ionic transformation enhances aqueous solubility compared to the free acid form. Key properties include:

- Solubility: High solubility in polar solvents (e.g., water, methanol) due to ionic interactions.

- Stability: The sodium salt exhibits improved stability under physiological conditions, reducing spontaneous decarboxylation risks.

- Dissociation: In aqueous solutions, the compound dissociates into Na⁺ and the carboxylate anion, facilitating interactions with biological targets.

The structural formula of the sodium salt is represented as:

$$ \text{Na}^+ \cdot \text{C}8\text{H}8\text{D}7\text{O}3^- $$

Comparative Analysis with Non-deuterated Analog

A side-by-side comparison highlights critical differences between the deuterated and non-deuterated forms:

Deuterium incorporation reduces metabolic clearance by stabilizing carbon-deuterium bonds against enzymatic oxidation, a phenomenon termed the kinetic isotope effect . This property makes the deuterated variant valuable in tracer studies and drug metabolism research.

Propiedades

Fórmula molecular |

C8H15NaO3 |

|---|---|

Peso molecular |

189.24 g/mol |

Nombre IUPAC |

sodium;3,3,4,4,5,5,5-heptadeuterio-2-(3-hydroxypropyl)pentanoate |

InChI |

InChI=1S/C8H16O3.Na/c1-2-4-7(8(10)11)5-3-6-9;/h7,9H,2-6H2,1H3,(H,10,11);/q;+1/p-1/i1D3,2D2,4D2; |

Clave InChI |

CSZWWXWOLIYBAB-MDVNJVHASA-M |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CCCO)C(=O)[O-].[Na+] |

SMILES canónico |

CCCC(CCCO)C(=O)[O-].[Na+] |

Origen del producto |

United States |

Métodos De Preparación

Platinum-Catalyzed Direct Deuteration

The direct deuteration of valproic acid (VPA) using heterogeneous platinum-group metals provides a scalable route to 5-OH-VPA-d₇. In a mixed solvent system of i-PrOD-d₈/D₂O, Pt/C catalyzes the H–D exchange at all carbon positions, achieving full deuteration with quantitative yield. This method avoids harsh reducing conditions, preserving the ketone and carboxylic acid functionalities (Table 1).

Table 1: Key Parameters for Pt/C-Catalyzed Deuteration

| Parameter | Value/Description |

|---|---|

| Catalyst | 5% Pt/C |

| Solvent System | i-PrOD-d₈/D₂O (3:1 v/v) |

| Temperature | 80°C |

| Reaction Time | 24 hours |

| Deuterium Incorporation | >99% at all C–H positions |

| Yield | Quantitative |

This approach is advantageous for industrial scalability due to minimal byproduct formation and compatibility with aqueous conditions.

Palladium-Mediated β-Methylene Deuteration

Palladium catalysts paired with ethylenediamine-derived ligands enable selective β-C(sp³)–H deuteration. For example, Pd(OAc)₂ with ligand L9 (N,N'-diisopropylethylenediamine) in HFIP-d₂ achieves 85% deuterium incorporation at the β-methylene position of VPA, yielding 5-OH-VPA-d₇ with a diastereomeric ratio of 3:1. The reaction proceeds via a reversible C–H activation mechanism, forming a six-membered palladacycle intermediate (Figure 1).

Figure 1: Proposed Mechanism for Pd-Catalyzed Deuteration

$$

\text{Pd}^{0} + \text{VPA} \rightleftharpoons \text{Pd}^{II}\text{-cyclometalated intermediate} \xrightarrow{\text{D}_2\text{O}} \text{5-OH-VPA-d₇}

$$

Hydroxylation and Protection-Deprotection Strategies

Hydroxylation of Deuterated Intermediates

The hydroxyl group at the C5 position is introduced via radical coupling or enzymatic oxidation. A notable method involves treating 2-(propyl-d₇)pentanoic acid with benzoyl peroxide and menadione under reflux, yielding 5-hydroxy derivatives with 72% efficiency. Alternatively, cytochrome P450 enzymes (e.g., CYP2C9) selectively oxidize the β-carbon, though this method requires extensive purification.

Protection of Hydroxyl Groups

To prevent undesired side reactions during salt formation, hydroxyl groups are protected using tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) groups. For instance, TIPS protection with TIPSCl in THF at 0°C achieves 89% yield, while deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group without deuterium loss.

Sodium Salt Formation and Purification

Neutralization and Crystallization

The sodium salt form, 2-(propyl-d₇)-5-hydroxypentanoic acid sodium salt, is synthesized by neutralizing 5-OH-VPA-d₇ with NaOH (1.1 equiv) in ethanol. The mixture is stirred at 25°C for 2 hours, followed by solvent evaporation and recrystallization from acetone/water (4:1 v/v) to obtain white crystals (mp: 215–217°C).

Table 2: Characterization Data for Sodium Salt

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈D₇NaO₃ |

| Molecular Weight | 189.24 g/mol |

| Purity (HPLC) | >98% |

| Deuterium Content (NMR) | 99.2% at C2 and C5 positions |

Chromatographic Purification

Reverse-phase HPLC (C18 column, 10–50% acetonitrile in 0.1% TFA) removes residual non-deuterated impurities, achieving >99% isotopic purity.

Analytical Validation and Applications

Isotopic Purity Assessment

Quantitative NMR (qNMR) and high-resolution mass spectrometry (HRMS) confirm deuterium distribution:

Pharmacokinetic Studies

5-OH-VPA-d₇ sodium salt is used as an internal standard in LC-MS/MS assays to quantify valproate metabolites in plasma, demonstrating linearity (R² > 0.999) over 1–500 ng/mL.

Análisis De Reacciones Químicas

Metabolic Pathways and Enzymatic Interactions

5-OH-VPA-d7 participates in metabolic pathways analogous to non-deuterated VPA, with deuterium substitution altering kinetics. Key reactions include:

-

Glutathione (GSH) Conjugation :

VPA undergoes conjugation with GSH via glutathione-S-transferase (GST), forming a sulfonium ion intermediate. This reaction is critical for detoxification and is likely conserved in 5-OH-VPA-d7 . -

β-Oxidation :

As a branched-chain fatty acid, 5-OH-VPA-d7 may undergo mitochondrial β-oxidation, producing acetyl-CoA derivatives. Deuterium substitution could slow this process due to kinetic isotope effects.

Phase I Reactions

-

Hydroxylation :

Cytochrome P450 (CYP) enzymes, particularly CYP2C9 and CYP3A4, oxidize VPA to hydroxylated metabolites like 5-OH-VPA. The deuterated form’s oxidation may be inhibited by VPA itself, a known CYP2C9 inhibitor . -

Dehydrogenation :

Produces unsaturated metabolites, though data on deuterated analogs remain limited.

Phase II Reactions

-

Glucuronidation :

Uridine diphosphate-glucuronosyltransferase (UGT) enzymes conjugate the carboxylic acid group with glucuronic acid, enhancing water solubility for renal excretion.

In Vitro Stability and Drug-Drug Interactions

Studies using rat liver fractions reveal:

-

Metabolic Stability :

Bu (busulfan) metabolism in S9 fractions is inhibited by VPA, likely due to competition for GST or cofactors. This suggests similar interactions may occur with 5-OH-VPA-d7 . -

Enzyme Inhibition :

VPA’s inhibition of CYP2C9/CYP3A4 and GST could alter 5-OH-VPA-d7 clearance, potentiating toxicity when co-administered with CYP substrates .

Sodium Salt Reactivity

The sodium salt form (2-(Propyl-d7)-5-hydroxypentanoic Acid Sodium Salt ) enhances solubility, facilitating:

Aplicaciones Científicas De Investigación

Neuropharmacology

Neurogenesis and Neuronal Differentiation

5-Hydroxy-2-(propyl-d7)pentanoic acid is primarily studied for its role in enhancing neurogenesis and neuronal differentiation. Research indicates that VPA enhances the reprogramming efficiency of neural stem cells (NSCs) by activating the mTOR signaling pathway, which is crucial for cell proliferation and differentiation . The deuterated form may provide insights into metabolic pathways and the pharmacokinetics of VPA, thus aiding in understanding its neurogenic effects.

Potential in Neurodegenerative Diseases

The compound's ability to modulate gene expression through histone deacetylase inhibition positions it as a candidate for therapeutic strategies against neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies have shown that VPA can induce apoptosis in neuroblastoma cells, suggesting its potential utility in targeting cancerous neural cells .

Cancer Research

Antitumor Activity

5-Hydroxy-2-(propyl-d7)pentanoic acid exhibits antitumor properties by inhibiting cell cycle progression and inducing apoptosis in various cancer cell lines. Its mechanism involves the inhibition of histone deacetylases (HDACs), leading to altered gene expression associated with tumor growth suppression . The compound has been studied for its effects on breast cancer models, where it was shown to reduce tumor multiplicity and influence DNA methylation patterns associated with tumor suppressor genes .

Epigenetic Modulation

The ability of VPA to alter epigenetic markers makes it a valuable tool in cancer research. It has been demonstrated that VPA treatment can lead to significant changes in gene expression profiles, which may be exploited for therapeutic interventions or as a biomarker for treatment response .

Toxicology and Pharmacokinetics

Assessment of Toxicity

Studies concerning the toxicity of valproic acid derivatives highlight the importance of understanding the pharmacokinetics of 5-Hydroxy-2-(propyl-d7)pentanoic acid. Reports indicate that elevated levels of VPA can lead to severe side effects, including liver injury and metabolic disturbances . The deuterated version allows for precise tracking of metabolic pathways and the identification of toxic metabolites, thereby improving safety profiles in clinical settings.

Clinical Case Studies

A notable case report documented severe valproic acid toxicity requiring hemodialysis, emphasizing the need for careful monitoring of serum levels during treatment with compounds like 5-Hydroxy-2-(propyl-d7)pentanoic acid . Such findings underscore the importance of understanding both therapeutic benefits and potential risks associated with this compound.

Analytical Chemistry

Development of Analytical Methods

The unique isotopic labeling provided by deuteration facilitates advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). Recent studies have successfully developed LC-MS/MS assays for quantifying VPA levels, which can be extended to include its deuterated forms . This advancement is crucial for both clinical monitoring and pharmacokinetic studies.

Summary Table: Applications of 5-Hydroxy-2-(propyl-d7)pentanoic Acid

| Application Area | Description |

|---|---|

| Neuropharmacology | Enhances neurogenesis; potential treatment for neurodegenerative diseases |

| Cancer Research | Antitumor activity; epigenetic modulation through HDAC inhibition |

| Toxicology | Assessment of toxicity; monitoring serum levels in clinical cases |

| Analytical Chemistry | Development of LC-MS/MS assays for precise quantification |

Mecanismo De Acción

The mechanism of action of 5-Hydroxy-2-(propyl-d7)pentanoic Acid is related to its parent compound, Valproic Acid. Valproic Acid is known to inhibit histone deacetylases (HDACs), leading to the hyperacetylation of histones and changes in gene expression. This inhibition can affect various molecular targets and pathways, including those involved in tumor growth and metastasis .

Comparación Con Compuestos Similares

Key Properties:

- Molecular Formula :

- Molecular Weight: Free acid: 157.29 g/mol (deuterated chain contributes +7 Da vs. non-deuterated) Sodium salt: 140.11 g/mol (non-deuterated sodium salt counterpart)

- Applications : Deuterated forms are used in mass spectrometry to track drug metabolism, while sodium salts facilitate in vitro studies due to enhanced solubility .

Comparison with Structurally Similar Compounds

The following compounds are compared based on molecular structure, physicochemical properties, and applications:

Table 1: Structural and Physicochemical Comparison

Critical Analysis of Key Differences

Deuteration vs. Fluorination: 5-OH-VPA-d7 leverages deuterium to slow metabolic degradation without altering electronic properties, ideal for tracking drug pathways . Nonafluoropentanoic Acid uses fluorine for thermal/chemical resistance but introduces environmental persistence concerns .

Sodium Salt Utility: Sodium salts of hydroxy acids (e.g., 5-hydroxypentanoic acid) enhance solubility for biomedical assays but may require specific storage conditions (e.g., inert atmosphere) .

Safety Profiles: Deuterated and non-fluorinated compounds generally pose fewer ecological risks compared to fluorinated derivatives, which generate toxic byproducts (e.g., CO, NOx) upon combustion .

Reactivity: Lactone forms (e.g., 5-hydroxypentanoic acid lactone) are reactive under basic conditions, limiting their use in aqueous systems without hydrolysis controls .

Actividad Biológica

5-OH-VPA-d7, also known as 5-Hydroxy-2-(propyl-d7)pentanoic Acid or its sodium salt forms, is a derivative of valproic acid (VPA), a compound widely recognized for its anticonvulsant and mood-stabilizing properties. This article explores the biological activity of 5-OH-VPA-d7, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of 5-OH-VPA-d7

5-OH-VPA-d7 is a deuterated form of 5-hydroxyvalproic acid, which enhances the stability and pharmacokinetic properties of the parent compound. Deuteration can alter the metabolic pathways and biological effects of compounds, potentially leading to improved therapeutic profiles.

The primary mechanisms through which 5-OH-VPA-d7 exerts its biological activity include:

- Histone Deacetylase Inhibition (HDACi) : Similar to VPA, 5-OH-VPA-d7 acts as an HDAC inhibitor, leading to increased histone acetylation. This modification can influence gene expression related to neuroprotection and cellular differentiation .

- Modulation of Lipid Metabolism : Research indicates that VPA and its derivatives can alter lipid metabolism pathways. Specifically, they may downregulate genes involved in lipogenesis, which is significant in cancer biology .

- Neuroprotective Effects : In models of spinal cord injury, VPA has been shown to improve locomotor function by attenuating neuroinflammation. This suggests that 5-OH-VPA-d7 may have similar protective effects in neurological contexts .

Antiproliferative Effects

A study evaluating the antiproliferative activity of various VPA derivatives found that compounds like HO-AAVPA (a structural analog) exhibited enhanced activity against several cancer cell lines compared to VPA. This suggests that modifications like deuteration could enhance the therapeutic efficacy of these compounds against malignancies such as glioblastoma and breast cancer .

| Compound | Cancer Cell Lines Affected | Mechanism of Action |

|---|---|---|

| HO-AAVPA | HeLa, MCF-7, U87-MG | HDAC inhibition |

| 5-OH-VPA-d7 | TBD | TBD |

Hepatotoxicity Assessment

Despite the therapeutic benefits, VPA is associated with hepatotoxicity. Studies indicate that derivatives such as HO-AAVPA may induce less liver damage compared to VPA. In animal models, HO-AAVPA demonstrated a higher median lethal dose (LD50) than VPA, suggesting a safer profile for chronic use .

Case Studies

- Case Study on Hyperammonemia : In pediatric patients treated with VPA who developed hyperammonemia, adjunctive therapy with carglumic acid effectively normalized ammonia levels without significant adverse effects. This highlights the need for careful monitoring and potential intervention strategies in patients receiving VPA or its derivatives .

- Study on Wound Healing : Research examining the effects of VPA on cutaneous healing showed that it promoted an intense inflammatory response while also affecting cell proliferation and migration in breast cancer cell lines. This dual effect underscores the complexity of using VPA derivatives in therapeutic contexts where both neuroprotection and anti-cancer properties are desired .

Q & A

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for toxicity data. Use PPE (gloves, lab coat, goggles) to prevent dermal/ocular exposure. In case of spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Dispose via hazardous waste streams compliant with EPA guidelines (e.g., 40 CFR Part 261) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.